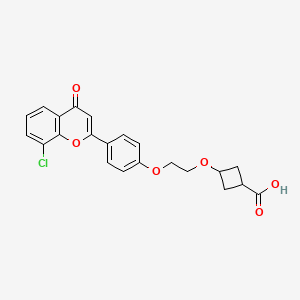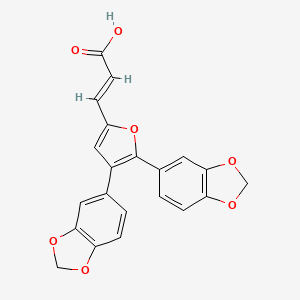![molecular formula C41H57N9O13S B10857105 (2~{R})-2-[[4-[(4-aminocarbonylphenyl)carbonylamino]phenyl]sulfonylamino]-5-[(2~{S},4~{S})-4-azanyl-2-[[(2~{S})-1-[[(2~{S})-1-[(5-azanyl-5-oxidanylidene-pentyl)amino]-5-oxidanyl-1,5-bis(oxidanylidene)pentan-2-yl]-methyl-amino]-4-methyl-1-oxidanylidene-pentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxidanylidene-pentanoic acid](/img/structure/B10857105.png)
(2~{R})-2-[[4-[(4-aminocarbonylphenyl)carbonylamino]phenyl]sulfonylamino]-5-[(2~{S},4~{S})-4-azanyl-2-[[(2~{S})-1-[[(2~{S})-1-[(5-azanyl-5-oxidanylidene-pentyl)amino]-5-oxidanyl-1,5-bis(oxidanylidene)pentan-2-yl]-methyl-amino]-4-methyl-1-oxidanylidene-pentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxidanylidene-pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TP0597850 is a novel compound identified as a selective, chemically stable, and slow tight-binding inhibitor of matrix metalloproteinase-2 (MMP2). MMP2 is a zinc-dependent endopeptidase involved in the breakdown of extracellular matrix components, and it plays a crucial role in various physiological and pathological processes, including cancer and fibrosis .
Preparation Methods
The synthesis of TP0597850 involves the replacement of the tripeptide linker {5-aminopentanoic acid [Ape (5)]-Glu-Asp} with a shorter linker (γ-D-Glu). Phenylbenzamide is used as the S1’ pocket-binding group. The introduction of (4S)-aminoproline significantly enhances the chemical stability while maintaining high subtype selectivity due to its interaction with Glu130 . The compound exhibits high stability over a wide range of pH values and potent MMP2 inhibition with a dissociative half-life of 265 minutes .
Chemical Reactions Analysis
TP0597850 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur, particularly involving the phenylbenzamide group, to create derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
TP0597850 has several scientific research applications, including:
Chemistry: It serves as a valuable tool for studying the inhibition of MMP2 and understanding the structure-activity relationship of MMP2 inhibitors.
Biology: The compound is used to investigate the role of MMP2 in various biological processes, including cell migration, invasion, and tissue remodeling.
Medicine: TP0597850 holds potential as a therapeutic agent for diseases involving MMP2, such as cancer and fibrosis. Its high selectivity and stability make it a promising candidate for drug development.
Mechanism of Action
TP0597850 exerts its effects by selectively inhibiting MMP2. The compound binds to the S1’ pocket of MMP2, with the phenylbenzamide group fitting into the pocket and the (4S)-aminoproline interacting with Glu130. This binding results in a slow tight-binding inhibition, characterized by a long dissociative half-life. The inhibition of MMP2 prevents the breakdown of extracellular matrix components, thereby affecting processes such as cell migration and invasion .
Comparison with Similar Compounds
TP0597850 is unique compared to other MMP2 inhibitors due to its high chemical stability, slow tight-binding nature, and high selectivity. Similar compounds include:
Aryloxyphenyl-Heptapeptide Hybrids: These compounds are also potent and selective MMP2 inhibitors but may differ in their chemical stability and binding kinetics.
D-Proline-Based Compounds: These inhibitors address the S1’ subsite of MMP2 and exhibit high potency and selectivity, similar to TP0597850.
TP0597850 stands out due to its combination of high stability, potent inhibition, and slow dissociation, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C41H57N9O13S |
|---|---|
Molecular Weight |
916.0 g/mol |
IUPAC Name |
(2R)-5-[(2S,4S)-4-amino-2-[[(2S)-1-[[(2S)-1-[(5-amino-5-oxopentyl)amino]-4-carboxy-1-oxobutan-2-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-[[4-[(4-carbamoylbenzoyl)amino]phenyl]sulfonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C41H57N9O13S/c1-23(2)20-30(40(59)49(3)31(16-18-35(53)54)38(57)45-19-5-4-6-33(43)51)47-39(58)32-21-26(42)22-50(32)34(52)17-15-29(41(60)61)48-64(62,63)28-13-11-27(12-14-28)46-37(56)25-9-7-24(8-10-25)36(44)55/h7-14,23,26,29-32,48H,4-6,15-22,42H2,1-3H3,(H2,43,51)(H2,44,55)(H,45,57)(H,46,56)(H,47,58)(H,53,54)(H,60,61)/t26-,29+,30-,31-,32-/m0/s1 |
InChI Key |
XGGNDAOPHPLHFW-PVNIVXITSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N(C)[C@@H](CCC(=O)O)C(=O)NCCCCC(=O)N)NC(=O)[C@@H]1C[C@@H](CN1C(=O)CC[C@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)N(C)C(CCC(=O)O)C(=O)NCCCCC(=O)N)NC(=O)C1CC(CN1C(=O)CCC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


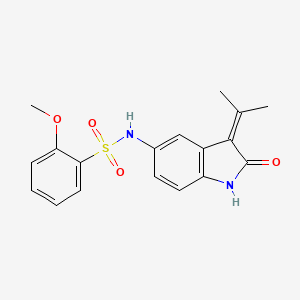
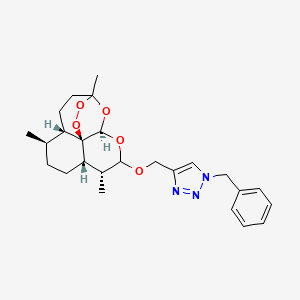
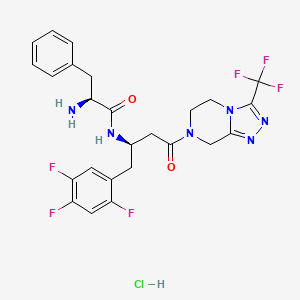
![2-(4-Butylphenyl)isothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B10857048.png)
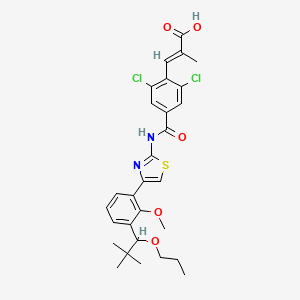
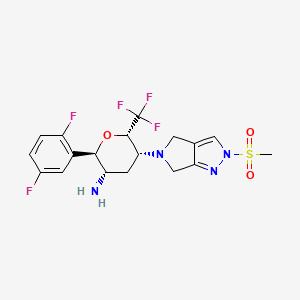
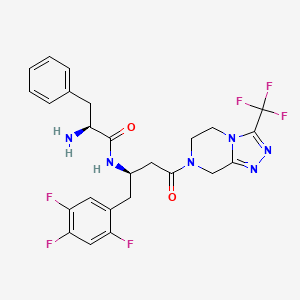
![2-chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B10857054.png)
![(2R)-N-(furan-2-ylmethyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]-3-phenyl-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B10857058.png)
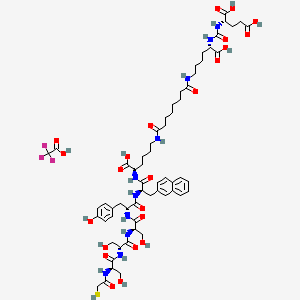
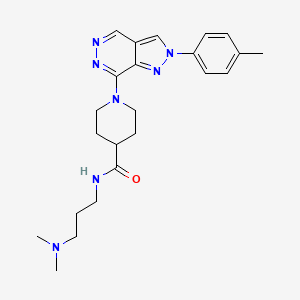
![[4-[Methoxycarbonyloxy(phenyl)methyl]phenyl] methyl carbonate](/img/structure/B10857075.png)
